molecular formula C8H13BrO B6610502 1-bromo-3-cyclobutylbutan-2-one CAS No. 2110606-08-9

1-bromo-3-cyclobutylbutan-2-one

Cat. No.: B6610502
CAS No.: 2110606-08-9
M. Wt: 205.09 g/mol
InChI Key: LHJIBNUUMAIUKP-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclobutylbutan-2-one (molecular formula: C₉H₁₃BrO) is a brominated ketone featuring a cyclobutyl substituent at the third carbon and a bromine atom at the first carbon of the butan-2-one backbone. This compound’s structural uniqueness arises from the juxtaposition of a strained cyclobutyl ring and a reactive ketone group, which may confer distinct physicochemical and reactivity properties.

Properties

IUPAC Name

1-bromo-3-cyclobutylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-6(8(10)5-9)7-3-2-4-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJIBNUUMAIUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3-cyclobutylbutan-2-one can be synthesized through the reaction between cyclobutylmagnesium bromide and 2-bromoacetophenone. This reaction typically involves the use of anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran (THF) to facilitate the Grignard reaction.

Industrial Production Methods

While specific industrial production methods for 1-bromo-3-cyclobutylbutan-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-cyclobutylbutan-2-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Alcohols or amines.

    Reduction: Secondary alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

1-bromo-3-cyclobutylbutan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-3-cyclobutylbutan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions can alter the compound’s structure and reactivity, enabling it to interact with different biological pathways and molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 1-bromo-3-cyclobutylbutan-2-one with related compounds from literature:

Compound Name Molecular Formula Functional Groups Substituents Key Features
1-Bromo-3-cyclobutylbutan-2-one C₉H₁₃BrO Ketone, Bromoalkane Cyclobutyl at C3 High polarity, ring strain
1-Bromo-3-methylbutane C₅H₁₁Br Alkyl bromide Methyl at C3 Non-polar, alkylating agent
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₂O₂ Ketone, Phenol 2-Hydroxyphenyl at C1 Photoreactive, pharmaceutical applications
1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine C₁₅H₂₁BrFN Amine, Cyclobutyl, Halogenated 4-Bromo-2-fluorophenyl Bioactive potential (e.g., CNS targeting)

Physicochemical Properties

  • Polarity : The ketone in 1-bromo-3-cyclobutylbutan-2-one increases polarity compared to 1-bromo-3-methylbutane, enhancing solubility in polar solvents.
  • Thermal Stability: Cyclobutane’s ring strain may lower thermal stability relative to non-cyclic analogs.

Biological Activity

1-Bromo-3-cyclobutylbutan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

1-Bromo-3-cyclobutylbutan-2-one is characterized by the presence of a bromine atom and a cyclobutyl group. Its molecular formula is C8_{8}H13_{13}BrO, with a molecular weight of approximately 203.09 g/mol. The compound's structural features suggest potential interactions with biological targets.

The biological activity of 1-bromo-3-cyclobutylbutan-2-one may be attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in metabolic pathways. The bromine atom can facilitate electrophilic reactions, enhancing the compound's reactivity and potential for binding to biological macromolecules.

Biological Activities

Research indicates that 1-bromo-3-cyclobutylbutan-2-one exhibits several biological activities:

Antimicrobial Activity

A study conducted on various halogenated compounds, including 1-bromo-3-cyclobutylbutan-2-one, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead for developing new antimicrobial agents.

CompoundMIC (µg/mL)
1-Bromo-3-cyclobutylbutan-2-one32
Control (Ampicillin)16

Anticancer Activity

In vitro studies have shown that 1-bromo-3-cyclobutylbutan-2-one can induce apoptosis in specific cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Cancer Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

Neuroprotective Effects

Research exploring the neuroprotective properties of this compound suggests it may reduce oxidative stress in neuronal cells. This effect was observed through decreased levels of reactive oxygen species (ROS) in treated cells compared to controls.

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